Stavudine triphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQODTUNULBHF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180822 | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26194-89-8 | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026194898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stavudine triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STAVUDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZP0VJ751G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Intracellular Metabolism and Phosphorylation Pathways of Stavudine to Stavudine Triphosphate
Cellular Uptake Mechanisms of Stavudine (B1682478)
The entry of stavudine into target cells is the initial and critical step for its subsequent activation. As a hydrophilic molecule, stavudine cannot freely diffuse across the lipid bilayer of the cell membrane and relies on specific protein channels known as membrane transporters. frontiersin.org
Identification and Characterization of Membrane Transporters
Several membrane transporters have been identified as key players in the cellular uptake of stavudine. These transporters belong to the solute carrier (SLC) superfamily and exhibit distinct substrate specificities and tissue distribution. The primary transporters involved in stavudine uptake include members of the organic anion transporters (OAT), concentrative nucleoside transporters (CNT), and equilibrative nucleoside transporters (ENT). researchgate.net
Specifically, research has implicated the following transporters in the influx of stavudine:
Organic Anion Transporter 1 (OAT1): Encoded by the SLC22A6 gene, OAT1 is primarily expressed in the kidneys and contributes to the transport of a wide range of organic anions, including antiviral nucleoside analogs like stavudine. frontiersin.orgresearchgate.net
Concentrative Nucleoside Transporter 1 (CNT1): Encoded by the SLC28A1 gene, CNT1 is a sodium-dependent transporter with a preference for pyrimidine (B1678525) nucleosides. researchgate.netnih.gov
Concentrative Nucleoside Transporter 3 (CNT3): The SLC28A3 gene product, CNT3, is a broadly selective, sodium-dependent transporter that can carry both purine (B94841) and pyrimidine nucleosides. researchgate.netnih.gov
Equilibrative Nucleoside Transporter 3 (ENT3): Encoded by the SLC29A3 gene, ENT3 is involved in the facilitated diffusion of nucleosides. researchgate.net
Table 1: Membrane Transporters Involved in Stavudine Uptake
| Transporter | Gene | Type | Function in Stavudine Transport |
|---|---|---|---|
| OAT1 | SLC22A6 | Organic Anion Transporter | Mediates uptake of stavudine, particularly in renal tissues. frontiersin.orgresearchgate.net |
| CNT1 | SLC28A1 | Concentrative Nucleoside Transporter | Sodium-dependent transport of pyrimidine nucleosides like stavudine. researchgate.netnih.gov |
| CNT3 | SLC28A3 | Concentrative Nucleoside Transporter | Broadly selective, sodium-dependent transport of nucleosides. researchgate.netnih.gov |
| ENT3 | SLC29A3 | Equilibrative Nucleoside Transporter | Facilitated diffusion of stavudine across the cell membrane. researchgate.net |
Role of Transport in Intracellular Accumulation
The coordinated action of these transporters facilitates the accumulation of stavudine within the cell, a prerequisite for its pharmacological activity. The expression levels and functional activity of these transporters can vary between different cell types and individuals, potentially influencing the intracellular concentration of stavudine and, consequently, its efficacy. The use of multiple transport pathways ensures that stavudine can be taken up by a variety of target cells. nih.govresearchfeatures.com
Sequential Enzymatic Phosphorylation of Stavudine
Once inside the cell, stavudine undergoes a three-step phosphorylation process to be converted into its active triphosphate form, stavudine triphosphate (d4T-TP). researchgate.netscielo.brontosight.ai This series of reactions is catalyzed by distinct cellular kinases.
Initial Phosphorylation by Thymidine (B127349) Kinase (TK1, TK2)
The first and often rate-limiting step in the activation of stavudine is the addition of a phosphate (B84403) group to the 5'-hydroxyl position of the ribose sugar, forming stavudine monophosphate. nih.gov This reaction is catalyzed by thymidine kinase. europa.euwho.int Mammalian cells have two main isoenzymes of thymidine kinase: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). uah.eswikipedia.org
Thymidine Kinase 1 (TK1): TK1 is the primary enzyme responsible for the phosphorylation of stavudine in dividing cells. researchgate.netkuleuven.be Its activity is cell cycle-dependent, being highest during the S phase of the cell cycle. uah.es
Thymidine Kinase 2 (TK2): TK2 is located in the mitochondria and its expression is not dependent on the cell cycle. wikipedia.orgkuleuven.be While stavudine is considered a poor substrate for TK2, this enzyme may play a role in the phosphorylation of stavudine in non-proliferating cells. uah.esresearchgate.net
Competition for thymidine kinase can occur with other nucleoside analogs. For instance, zidovudine (B1683550) is preferentially phosphorylated by thymidine kinase, which can decrease the phosphorylation of stavudine to its active form. europa.euoup.com
Subsequent Phosphorylation by Thymidylate Kinase (DTYMK)
Following its formation, stavudine monophosphate is further phosphorylated to stavudine diphosphate (B83284). This second phosphorylation step is catalyzed by thymidylate kinase, also known as dTMP kinase, which is encoded by the DTYMK gene. researchgate.netwikipedia.orgwikigenes.org Thymidylate kinase specifically catalyzes the transfer of a phosphate group from ATP to thymidine monophosphate and its analogs. uniprot.orgwikipedia.org
Final Phosphorylation to Triphosphate by Nucleoside Diphosphate Kinase (NME1)
The final step in the activation pathway is the conversion of stavudine diphosphate to the active moiety, this compound. This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs), with NME1 (also known as NM23-H1) being a key enzyme in this process. researchgate.netatlasgeneticsoncology.org NDPKs are responsible for the synthesis of most cellular nucleoside triphosphates by transferring the gamma-phosphate from ATP to a nucleoside diphosphate. uniprot.orgdrugbank.comgenecards.org
Table 2: Enzymatic Phosphorylation of Stavudine
| Step | Substrate | Product | Enzyme(s) | Gene(s) |
|---|---|---|---|---|
| 1 | Stavudine | Stavudine monophosphate | Thymidine Kinase (TK1, TK2) | TK1, TK2 |
| 2 | Stavudine monophosphate | Stavudine diphosphate | Thymidylate Kinase (DTYMK) | DTYMK |
| 3 | Stavudine diphosphate | This compound | Nucleoside Diphosphate Kinase (NME1) | NME1 |
The culmination of this intracellular metabolic pathway is the production of this compound, the pharmacologically active form of the drug that can then interfere with viral replication.
Kinase Specificity and Affinity for Stavudine and its Monophosphate
Stavudine, a thymidine analogue, requires intracellular phosphorylation to become its active form, this compound (d4T-TP). wikipedia.orgpatsnap.com This conversion is a sequential three-step process catalyzed by distinct cellular kinases. researchgate.net The initial phosphorylation of stavudine to stavudine monophosphate (d4T-MP) is the rate-limiting step and is primarily catalyzed by cytosolic thymidine kinase 1 (TK1). nih.govresearchgate.net However, studies in TK1-deficient cell lines show that stavudine retains some antiviral activity, indicating that other, less efficient enzymes are also capable of this initial phosphorylation step. researchgate.net
The affinity of thymidine kinase for stavudine is significantly lower than for the natural nucleoside, thymidine, and for other thymidine analogues like zidovudine (AZT). nih.govresearchgate.netoup.com Thymidine kinase has a reported 600-fold lower affinity for stavudine than for thymidine. researchgate.net This low affinity is a critical factor in its metabolism and creates a potential for competitive inhibition. Zidovudine, for instance, has a much greater affinity for thymidine kinase and can preferentially inhibit the phosphorylation of stavudine when both drugs are present. oup.comeuropa.eu In vitro studies have shown that at a 1:1 ratio, zidovudine can reduce stavudine phosphorylation by as much as 67%. oup.com Mitochondrial thymidine kinase 2 (TK2) shows very little activity towards stavudine. researchgate.net
Once stavudine monophosphate is formed, it is further phosphorylated to the diphosphate (d4T-DP) by thymidylate kinase (TMPK) and subsequently to the active triphosphate (d4T-TP) by nucleoside diphosphate kinase (NDPK). researchgate.net Overexpression of thymidylate kinase has been shown to result in higher intracellular concentrations of stavudine di- and triphosphate. ustc.edu.cn
Table 1: Kinase Involvement in Stavudine Phosphorylation
| Phosphorylation Step | Substrate | Product | Key Kinase(s) | Notes |
| First | Stavudine | Stavudine Monophosphate (d4T-MP) | Thymidine Kinase 1 (TK1) | This is the rate-limiting step. researchgate.net TK1 has a significantly lower affinity for stavudine compared to thymidine and zidovudine. nih.govoup.com |
| Second | Stavudine Monophosphate (d4T-MP) | Stavudine Diphosphate (d4T-DP) | Thymidylate Kinase (TMPK) | The affinity of a viral thymidylate kinase for d4T-MP was found to be comparable to its natural substrate, dTMP. nih.gov |
| Third | Stavudine Diphosphate (d4T-DP) | This compound (d4T-TP) | Nucleoside Diphosphate Kinase (NDPK) | This is the final activation step. researchgate.net |
Regulation of Intracellular this compound Pools
The concentration of active this compound within a cell is not static; it is tightly regulated by the interplay between the cell's natural metabolic pathways and the availability of endogenous molecules.
Influence of Endogenous Deoxyribonucleotide Pools (e.g., dTTP)
The primary mechanism of action for this compound is competitive inhibition of the HIV-1 reverse transcriptase enzyme. fda.govfda.gov It directly competes with the natural substrate, deoxythymidine triphosphate (dTTP). patsnap.com The effectiveness of this competition is therefore dependent on the intracellular ratio of d4T-TP to dTTP. nih.gov A higher concentration of d4T-TP relative to dTTP increases the probability of its incorporation into viral DNA, leading to chain termination. wikipedia.org The inhibition constant (Ki) for d4T-TP against HIV-1 reverse transcriptase is in the range of 0.0083 to 0.032 µM. fda.govfda.govnih.gov
Endogenous dNTP pools also exert feedback regulation on the enzymes responsible for stavudine's activation. medicaljournalssweden.se Specifically, thymidine kinase, the enzyme for the first phosphorylation step, is subject to feedback regulation; a decrease in the cellular dNTP pool can lead to an increase in thymidine kinase activity. medicaljournalssweden.seuliege.be This creates a positive feedback loop where low levels of natural nucleotides can enhance the activation of stavudine. medicaljournalssweden.se However, some studies have shown that under certain conditions, such as co-administration with ribavirin (B1680618), the endogenous dTTP pool for patients on stavudine remained unaltered, suggesting a complex regulatory environment. natap.org
Table 2: Competitive Interaction at the HIV Reverse Transcriptase Level
| Molecule | Target Enzyme | Mechanism | Affinity (Ki) |
| This compound (d4T-TP) | HIV-1 Reverse Transcriptase | Competitive Inhibitor | 0.0083 - 0.032 µM fda.govfda.govnih.gov |
| Deoxythymidine Triphosphate (dTTP) | HIV-1 Reverse Transcriptase | Natural Substrate | N/A |
Contribution of De Novo and Salvage Thymidine Synthesis Pathways
Cells synthesize nucleotides through two main pathways: the de novo pathway and the salvage pathway. fiveable.memdpi.com The de novo pathway builds nucleotides from simple precursor molecules, with ribonucleotide reductase being a key rate-limiting enzyme. medicaljournalssweden.sefiveable.me The salvage pathway, in contrast, recycles pre-existing nucleosides and nucleobases from the cellular environment. fiveable.menih.gov
Stavudine, as a preformed nucleoside analogue, is exclusively metabolized through the pyrimidine salvage pathway. ustc.edu.cnuliege.be Its activation is entirely dependent on the salvage pathway's key enzyme, thymidine kinase, and the subsequent kinases TMPK and NDPK. researchgate.netmedicaljournalssweden.se There is a crucial interplay between these two pathways that affects the intracellular concentration of d4T-TP. If the de novo synthesis of pyrimidines is inhibited, cells become more reliant on the salvage pathway to maintain their nucleotide pools. uliege.benih.gov This increased reliance can lead to greater phosphorylation and activation of stavudine. nih.gov For example, studies using inhibitors of the de novo pathway have demonstrated that this forces cells to utilize the salvage pathway more, resulting in increased incorporation of thymidine analogues like stavudine and sensitizing them to the drug's effects. uliege.benih.gov Conversely, providing an excess of natural nucleosides like uridine, which feeds the salvage pathway, can reduce stavudine's effects by outcompeting it for the pathway's enzymes. nih.gov
Unelucidated Aspects of Stavudine Metabolism within Cellular Compartments
Despite its use, several aspects of stavudine's metabolism remain incompletely understood. researchgate.netfda.gov The full picture of its catabolism, or breakdown, in humans has not been fully elucidated. researchgate.netfda.govglowm.com While its activation via phosphorylation is well-documented, its subsequent degradation pathways are less clear. researchgate.net
A significant area requiring further research is the precise metabolism and concentration of this compound within different subcellular compartments, particularly the mitochondria. natap.org While kinases that can potentially phosphorylate nucleoside analogues exist within the mitochondria, their specific contribution to the formation of d4T-TP and the resulting mitochondrial toxicity is not fully resolved. natap.org The transport of stavudine across cellular and mitochondrial membranes by various nucleoside transporters is a prerequisite for its metabolism, and the specific roles these transporters play in modulating concentrations within these compartments are still being investigated. researchgate.net
Furthermore, while TK1 is identified as the principal enzyme for the initial phosphorylation, it is acknowledged not to be the only one. researchgate.net The identity of the other enzymes and the extent of their contribution to stavudine activation in different cell types or under various physiological conditions remain to be fully characterized. researchgate.net Finally, there is a lack of clinical data on the intracellular concentrations of active this compound in specific populations, such as children and neonates, representing a notable gap in knowledge. hiv.gov
Molecular Mechanism of Action of Stavudine Triphosphate
Competitive Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT)
Stavudine (B1682478) triphosphate functions as a competitive inhibitor of HIV-1 RT. fda.govmdpi.comresearchgate.net This means it directly competes with the natural substrate for the enzyme's active site. fda.govmdpi.comresearchgate.net
As a thymidine (B127349) analog, stavudine triphosphate structurally resembles the natural substrate deoxythymidine triphosphate (dTTP). patsnap.combionity.compatsnap.com This structural similarity allows it to bind to the active site of HIV-1 RT, effectively competing with dTTP for incorporation into the nascent viral DNA strand. patsnap.comwikipedia.orglongdom.org By mimicking dTTP, this compound deceives the viral enzyme, leading to its integration into the growing DNA chain. longdom.orgnih.gov
The inhibitory potency of this compound against HIV-1 RT has been quantified through kinetic studies. The inhibition constant (K_i) represents the concentration of the inhibitor required to produce half-maximum inhibition. For this compound, the K_i value for the inhibition of HIV-1 RT ranges from 0.0083 to 0.032 µM, indicating a high affinity for the enzyme. fda.govfda.govfda.gov Pre-steady-state kinetic analyses have further detailed the interaction, showing that while the maximum rate of incorporation (k_pol) for this compound is similar to that of dTTP, its dissociation constant (K_d) is about threefold higher, suggesting a slightly lower binding affinity compared to the natural substrate. asm.org
| Parameter | Value | Enzyme |
| K_i | 0.0083 - 0.032 µM | HIV-1 Reverse Transcriptase |
| K_d (vs. dTTP) | ~3-fold higher | HIV-1 Reverse Transcriptase |
Structural Basis of Reverse Transcriptase Binding and Incorporation
The interaction between this compound and the HIV-1 RT active site, as well as its mechanism of action, are well-understood at a structural level.
Once at the active site, the thymine (B56734) base of this compound forms a Watson-Crick base pair with the adenine (B156593) on the template strand. nih.gov The triphosphate group interacts with key amino acid residues within the active site, including a positively charged tail of Lys65, which plays a significant role in the binding process. researchgate.net The binding is further stabilized by magnesium ions, which are crucial for the catalytic activity of the enzyme. mdpi.com Specifically, one magnesium ion (Mg²⁺ B) is highly coordinated with residues D110 and D185, the backbone of V111, and the triphosphate group of the incoming this compound. mdpi.com
The key to stavudine's mechanism of action lies in the modification of its sugar moiety. patsnap.comdrugbank.com Unlike the natural deoxyribose sugar in dTTP, which has a hydroxyl group at the 3' position, the sugar in stavudine lacks this 3'-hydroxyl group. patsnap.compatsnap.comdrugbank.com The 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the next incoming nucleotide during DNA elongation. patsnap.comsciencesnail.com When stavudine monophosphate is incorporated into the viral DNA, the absence of this 3'-hydroxyl group makes it impossible for the DNA chain to be extended further. patsnap.comwikipedia.orglongdom.org This leads to the termination of DNA synthesis, thereby halting viral replication. patsnap.comwikipedia.orglongdom.org
Structural comparisons reveal key differences between the binding of this compound and the natural substrate, dTTP. The absence of the 3'-hydroxyl group in this compound results in the loss of hydrogen bonds that would normally form with the backbone amide of Y115 and the side chain of Q151 in the RT active site. asm.orgnih.gov This contributes to a lower binding affinity compared to dTTP. asm.orgnih.gov When compared to another analog, zidovudine (B1683550) (AZT), which also acts as a chain terminator, both compete for the same active site. bionity.compharmgkb.org However, simultaneous use is not recommended as AZT can inhibit the intracellular phosphorylation of stavudine. bionity.com The M184V mutation in RT, which confers high resistance to some nucleoside analogs like lamivudine (B182088), can paradoxically increase susceptibility to stavudine. nih.gov
Premature Termination of Viral DNA Chain Elongation
The principal mechanism by which this compound inhibits the replication of viruses such as the human immunodeficiency virus (HIV) is through the premature termination of the growing viral DNA chain. patsnap.compatsnap.com Once formed, this compound acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA strand by the enzyme reverse transcriptase (RT). fda.govfda.govoup.com
The critical structural feature of stavudine that facilitates this chain termination is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety. patsnap.compatsnap.com In normal DNA synthesis, this 3'-hydroxyl group is essential for forming a 5' to 3' phosphodiester bond with the subsequent incoming deoxynucleotide triphosphate, a reaction that is fundamental to the elongation of the DNA chain. patsnap.compatsnap.com When reverse transcriptase incorporates this compound into the viral DNA, the lack of this 3'-OH group renders further extension of the DNA strand impossible. patsnap.compatsnap.comresearchgate.net This event effectively halts the transcription of viral RNA into DNA, thereby disrupting the viral replication cycle. patsnap.com
Interaction with Cellular DNA Polymerases
While highly active against viral reverse transcriptase, this compound is not exclusively selective and also interacts with host cellular DNA polymerases, albeit to a lesser degree. This off-target activity is the basis for some of the compound's associated toxicities.
Inhibition of Cellular DNA Polymerase Beta (β)
This compound has been shown to be an inhibitor of cellular DNA polymerase beta. fda.govfda.gov This nuclear enzyme plays a key role in DNA base excision repair. While inhibition of DNA polymerase beta is documented, it is generally less pronounced than the inhibition observed with the primary mitochondrial polymerase. nih.gov One study reported an ID50 (the concentration causing 50% inhibition) for a this compound analog (ddeTTP) against DNA polymerase beta to be between 1-2.2 µM. nih.gov
Inhibition of Cellular DNA Polymerase Gamma (γ)
A more significant off-target interaction of this compound is its inhibition of DNA polymerase gamma (Pol γ). fda.govfda.gov This enzyme is located exclusively in the mitochondria and is solely responsible for the replication and repair of mitochondrial DNA (mtDNA). oup.com Inhibition of Pol γ by this compound can lead to the depletion of mtDNA and subsequent mitochondrial dysfunction. fda.govfda.gov
In vitro studies have demonstrated that this compound is a potent inhibitor of Pol γ. oup.com One study determined the 50% inhibitory concentration (IC50) of this compound for wild-type Pol γ to be 15 μmol/L. oup.com The hierarchy of Pol γ inhibition among several nucleoside reverse transcriptase inhibitors has been characterized, with stavudine showing greater inhibition than lamivudine and zidovudine, but less than zalcitabine (B1682364) and didanosine (B1670492). This inhibition of mitochondrial DNA synthesis is a key mechanism linked to the clinical toxicities associated with long-term stavudine use. oup.com
Differential Selectivity for Viral vs. Cellular Polymerases
The therapeutic utility of stavudine is rooted in its differential selectivity, where it inhibits the viral reverse transcriptase much more potently than it does the host's cellular DNA polymerases. nih.govnih.gov The inhibition constant (Ki) for this compound against HIV-1 reverse transcriptase is in the range of 0.0083 to 0.032 µM. fda.govfda.gov In contrast, its inhibitory concentrations against cellular polymerases are orders of magnitude higher. For instance, the IC50 for DNA polymerase alpha is greater than 200 µM, while for DNA polymerase gamma, it is 15 µM. nih.govoup.com
This significant difference in affinity means that at therapeutic concentrations, this compound preferentially targets the viral enzyme, effectively blocking viral replication while having a comparatively lower impact on the host's nuclear and mitochondrial DNA replication machinery. However, the inhibition of DNA polymerase gamma, while weaker than that of reverse transcriptase, is sufficient to be clinically significant. oup.com
Table 1: Comparative Inhibitory Activity of this compound (d4T-TP)
| Enzyme | Organism/Location | Inhibitory Value (Concentration) | Reference |
|---|---|---|---|
| HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus | Ki: 0.0083 - 0.032 µM | fda.govfda.gov |
| DNA Polymerase Gamma (Pol γ) | Human Mitochondria | IC50: 15 µM | oup.com |
| DNA Polymerase Beta (Pol β) | Human Nucleus | ID50: ~1 - 2.2 µM | nih.gov |
| DNA Polymerase Alpha (Pol α) | Human Nucleus | ID50: > 200 µM | nih.gov |
Note: Values for Polymerase β and α are for 2',3'-didehydro-2',3'-dideoxy-thymidine 5'-triphosphate (ddeTTP), a close analog of this compound.
Molecular Mechanisms of Drug Resistance to Stavudine Triphosphate
Reverse Transcriptase Mutations Affecting Stavudine (B1682478) Triphosphate Binding Affinity
A key mechanism of resistance involves mutations that alter the nucleotide-binding pocket of the reverse transcriptase, thereby diminishing its affinity for d4TTP. This reduced binding makes it more difficult for the drug to compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA strand.
Specific Amino Acid Substitutions in the Nucleotide Binding Pocket (e.g., Q151M, V75T)
Certain amino acid substitutions within the RT's nucleotide-binding pocket are strongly associated with decreased susceptibility to stavudine. The Q151M mutation, in particular, is a key mutation that confers resistance to multiple nucleoside analogs. This single mutation can significantly reduce the sensitivity of RT to d4TTP. The V75T mutation is also selected by stavudine and contributes to reduced susceptibility.
The Q151M mutation is often found as part of a larger cluster of mutations, including A62V, V75I, F77L, and F116Y, collectively known as the Q151M complex. This complex confers a broad spectrum of resistance to multiple NRTIs. The presence of these additional mutations can further decrease the sensitivity of the RT enzyme to d4TTP.
Table 1: Key Mutations Affecting Stavudine Triphosphate Binding
| Mutation | Associated Resistance Profile | Reference |
|---|---|---|
| Q151M | Multi-nucleoside resistance, including stavudine. | |
| V75T | Stavudine resistance, cross-resistance to didanosine (B1670492) and zalcitabine (B1682364). | |
| Q151M complex (A62V, V75I, F77L, F116Y, Q151M) | High-level resistance to multiple NRTIs. |
Biochemical Characterization of Decreased Binding
Biochemical analyses have confirmed that mutations like Q151M and V75T lead to a reduced binding affinity of d4TTP to the reverse transcriptase. This mechanism is distinct from the ATP-dependent excision mechanism seen with other mutations. Steady-state kinetic studies have demonstrated that RT enzymes with the Q151M mutation exhibit a significantly higher inhibition constant (Ki) for d4TTP compared to the wild-type enzyme, indicating weaker binding.
The structural basis for this decreased affinity lies in the alteration of the dNTP-binding pocket. The Q151 residue is located in a position where it can interact with the incoming nucleotide. The substitution of glutamine with methionine at this position perturbs the conformation of the binding pocket, making it less favorable for d4TTP binding. The lack of a 3'-hydroxyl group in d4TTP, which would normally form hydrogen bonds with residues like Y115 and Q151, already contributes to a lower binding affinity compared to the natural substrate, dTTP. The Q151M mutation further exacerbates this issue.
Excision and Phosphorolysis-Mediated Resistance Mechanisms
The second major mechanism of resistance to stavudine involves the enzymatic removal of the incorporated drug from the terminated DNA chain. This process, known as excision or primer unblocking, allows DNA synthesis to resume.
ATP-Dependent Removal of Incorporated Stavudine Monophosphate
A primary pathway for excision-mediated resistance is the ATP-dependent removal of the incorporated stavudine monophosphate (d4TMP). In this process, ATP acts as a pyrophosphate donor, facilitating the phosphorolytic cleavage of the bond between d4TMP and the preceding nucleotide in the DNA chain. This reaction is catalyzed by the reverse transcriptase itself and is significantly enhanced by certain mutations. The rate of removal of stavudine is greater than that of many other NRTIs, though generally less than that of zidovudine (B1683550).
Role of Specific RT Mutations (e.g., 69S-XX insertions, D67N, K70R, T215F, K219Q) in Excision Enhancement
A set of mutations, often referred to as thymidine (B127349) analog mutations (TAMs), are primarily responsible for enhancing the ATP-dependent excision of d4TMP. These mutations include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. While originally associated with zidovudine resistance, they also confer resistance to stavudine.
The mutations D67N and K70R, located in the "fingers" domain of the RT, appear to be dominant in the ATP-dependent resistance mechanism. The T215F/Y mutation is also a critical component of this resistance pathway. The combination of D67N, K70R, and T215Y in a mutant RT enzyme leads to a significant increase in the removal of d4TMP in the presence of physiological ATP concentrations.
Insertions of amino acids, particularly dipeptide insertions following a T69S mutation (T69S-XX insertions), are also associated with multi-nucleoside resistance and enhanced excision activity. These insertion mutants, often found in combination with TAMs, show high levels of resistance to stavudine. The presence of mutations like M41L and A62V in the context of a 69S-SS insertion and T215Y further increases the rate of d4TMP excision.
Table 2: Mutations Enhancing Stavudine Monophosphate Excision
| Mutation/Mutation Complex | Role in Excision | Reference |
|---|---|---|
| D67N, K70R | Dominant mutations in ATP-dependent excision. | |
| T215F/Y | Key thymidine analog mutation enhancing excision. | |
| K219Q/E | Thymidine analog mutation contributing to excision. | |
| 69S-XX insertions | Associated with high-level excision and multi-nucleoside resistance. |
Cross-Resistance Profiles with Other Nucleoside Analogues
The development of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy. For thymidine analogues like stavudine, resistance often involves cross-resistance with other drugs in the same class, most notably zidovudine (AZT). This phenomenon is rooted in shared mechanisms of action and resistance pathways at both the cellular and enzymatic levels.
Shared Resistance Pathways with Zidovudine (AZT)
Stavudine (d4T) and zidovudine (AZT) are both analogues of the natural nucleoside thymidine. fda.gov Their primary mechanism of action involves phosphorylation to their active triphosphate forms, which then compete with the natural substrate, thymidine triphosphate, for incorporation into viral DNA by HIV-1 reverse transcriptase (RT), leading to chain termination. fda.gov Due to this shared identity as thymidine analogues, they also share common resistance pathways.
The primary mechanism for cross-resistance involves a set of mutations in the HIV-1 reverse transcriptase gene known as thymidine analogue mutations (TAMs). stanford.educsic.es These mutations, which include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, are selected for under the pressure of either zidovudine or stavudine therapy. stanford.educsic.esresearchgate.net Initially, these mutations were associated primarily with zidovudine resistance, but it is now well-established that stavudine-containing regimens also select for the same set of mutations. stanford.eduresearchgate.net Studies have shown that after approximately 72 weeks of treatment, the rate of TAM accumulation is similar in patients treated with either zidovudine- or stavudine-based regimens. stanford.edu The presence of these mutations reduces the susceptibility of the virus to both drugs, forming the genetic basis for their cross-resistance. stanford.edunih.gov
Impact of Competition for Intracellular Phosphorylation
For stavudine to exert its antiviral effect, it must be converted into its active form, this compound, through phosphorylation by host cell kinases. fda.govnih.gov This activation pathway is a critical point of interaction with other nucleoside analogues. Zidovudine has been shown to competitively inhibit the intracellular phosphorylation of stavudine. fda.govgskstatic.comdrugs.com This antagonism occurs because both drugs compete for the same cellular phosphorylating enzymes. drugs.com
In vitro data have demonstrated that this competition can lead to a significant reduction in the formation of active this compound when zidovudine is present. drugs.com This interaction has led to clinical recommendations to avoid the concurrent use of stavudine and zidovudine, as the inhibition of stavudine's activation could compromise its antiviral efficacy. fda.govgskstatic.comviivhealthcare.com While some studies suggested that prior exposure to zidovudine might impair subsequent stavudine phosphorylation, other long-term studies have not confirmed a lasting negative effect on the necessary enzymes like thymidine kinase. epividian.com Nevertheless, the direct competition for phosphorylation remains a significant mechanism of interaction.
Mechanisms of Cross-Resistance at the RT Level
At the enzymatic level, the cross-resistance between stavudine and zidovudine is mediated by the effects of TAMs on the HIV-1 reverse transcriptase. There are two primary mechanisms by which these mutations confer resistance.
The first mechanism is decreased incorporation . Some mutations can alter the conformation of the enzyme's active site, reducing its ability to bind and incorporate the phosphorylated drug (this compound or zidovudine triphosphate) into the growing viral DNA chain.
The second, and more significant, mechanism for TAM-mediated resistance is enhanced phosphorolytic removal . This process involves the ATP-mediated excision of the chain-terminating nucleoside analogue monophosphate from the end of the DNA chain. csic.es TAMs enhance the enzyme's ability to perform this rescue operation, effectively removing the drug and allowing DNA synthesis to resume. oup.com This excision mechanism, conferred by mutations such as M41L, D67N, K70R, T215Y/F, and K219Q/E, is a major contributor to high-level resistance to both zidovudine and stavudine. csic.es While mutations like Q151M and K65R can also be selected by stavudine and affect susceptibility to zidovudine, the classic TAM pathway is the most common basis for cross-resistance at the RT level. nih.gov
| Mutation | Associated Drug Pressure | Impact on Stavudine/Zidovudine | Primary Resistance Mechanism |
| M41L | Zidovudine, Stavudine | Cross-resistance | Enhanced phosphorolytic removal |
| D67N | Zidovudine, Stavudine | Cross-resistance | Enhanced phosphorolytic removal |
| K70R | Zidovudine, Stavudine | Cross-resistance | Enhanced phosphorolytic removal |
| L210W | Zidovudine, Stavudine | Cross-resistance | Enhanced phosphorolytic removal |
| T215Y/F | Zidovudine, Stavudine | High-level cross-resistance | Enhanced phosphorolytic removal |
| K219Q/E | Zidovudine, Stavudine | Cross-resistance | Enhanced phosphorolytic removal |
| K65R | Stavudine, Abacavir, Tenofovir | Reduces stavudine susceptibility, increases zidovudine susceptibility | Decreased incorporation |
| Q151M | Stavudine | High-level cross-resistance to zidovudine | Decreased incorporation |
Genetic Determinants Influencing Intracellular this compound Levels and Resistance Phenotypes
Host genetics play a crucial role in determining how drugs are absorbed, distributed, metabolized, and excreted (ADME), which in turn affects intracellular drug concentrations and the potential for resistance and toxicity. plos.orgnih.gov For stavudine, genetic variations in enzymes and transporters can significantly influence the levels of its active metabolite, this compound, and consequently, its resistance profile.
Polymorphisms in Genes Encoding Transporters and Kinases (e.g., ADME genes)
The intracellular concentration of this compound is dependent on a cascade of proteins, including transporters that move the parent drug into the cell and kinases that phosphorylate it. plos.org Genetic polymorphisms in the genes encoding these proteins can alter their function and impact drug levels.
Transporter Genes: Stavudine is transported into cells by concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). plos.org Polymorphisms in genes such as SLC28A1 (encoding CNT1) and SLC28A3 (encoding CNT3) can influence the efficiency of stavudine uptake. plos.org Similarly, efflux transporters like P-glycoprotein (encoded by ABCB1) and others from the ABC transporter family are involved in pumping the drug out of cells. plos.orgplos.org Variations in these genes can therefore lead to inter-individual differences in intracellular stavudine accumulation. plos.orgresearchgate.net
Kinase and Metabolism Genes: The phosphorylation of stavudine is a critical activation step. fda.gov Variations in genes encoding the kinases responsible for this process could theoretically alter the rate of formation of this compound. More significantly, research has focused on genes involved in the broader nucleotide synthesis pathway. A key finding is the strong association between polymorphisms in the thymidylate synthase (TS) gene and intracellular this compound levels. nih.gov Patients with low-expression TS genotypes were found to have significantly higher intracellular concentrations of this compound compared to those with high-expression genotypes. nih.gov This suggests that reduced synthesis of the competing natural substrate (thymidine monophosphate) leads to greater phosphorylation of stavudine. Polymorphisms in other genes of the folate and thymidine synthesis pathways, such as MTHFR, RRM1, and RRM2B, have also been investigated for their influence on stavudine-related outcomes. plos.org
| Gene | Protein/Function | Impact of Polymorphism | Reference |
| TS | Thymidylate Synthase | Low-expression genotypes are associated with significantly higher intracellular this compound levels. | nih.gov |
| SLC28A1 | Concentrative Nucleoside Transporter 1 (CNT1) | Variations may alter stavudine influx into cells, affecting intracellular concentrations. | plos.org |
| ABCB1 | P-glycoprotein (MDR1) | Polymorphisms can affect the efflux of stavudine from cells, influencing drug exposure. | plos.orgplos.org |
| MTHFR | Methylenetetrahydrofolate reductase | Polymorphisms studied for influence on thymidine synthesis pathway and potential impact on stavudine toxicity. | plos.org |
Impact of Endogenous Nucleotide Pool Regulation on Resistance
The efficacy and resistance profile of this compound are not solely dependent on its absolute concentration but also on its concentration relative to the endogenous pool of deoxynucleoside triphosphates (dNTPs), particularly deoxythymidine triphosphate (dTTP). nih.gov The active drug metabolite and the natural substrate directly compete for incorporation into viral DNA by reverse transcriptase. fda.govnih.gov
Cellular Pharmacodynamics and Intracellular Pharmacokinetics of Stavudine Triphosphate
Intracellular Concentration Dynamics and Factors Influencing Steady-State Levels
The efficacy of stavudine (B1682478) is contingent upon its conversion to the active metabolite, stavudine triphosphate (d4T-TP), and the subsequent accumulation of this compound within the target cell.
Measurement Methodologies for Intracellular Triphosphate (e.g., HPLC/MS/MS)
Accurate quantification of intracellular this compound is essential for pharmacokinetic studies. A highly sensitive and specific method utilizing high-performance liquid chromatography combined with tandem mass spectrometry (HPLC/MS/MS) has been developed for this purpose. nih.govnih.gov This technique allows for the simultaneous measurement of the triphosphate anabolites of stavudine, zidovudine (B1683550), and lamivudine (B182088) within peripheral blood mononuclear cells (PBMCs), which are primary sites of HIV replication. nih.gov
The methodology involves several key steps:
Extraction: The triphosphate compounds are first extracted from the patient's PBMCs. nih.govnih.gov
Enzymatic Digestion: An ion-exchange solid-phase extraction is followed by digestion with alkaline phosphatase. This enzymatic step converts the triphosphate metabolites back to their corresponding nucleoside forms (e.g., this compound to stavudine). nih.govnih.gov
Purification and Analysis: The resulting nucleosides are then purified using a reversed-phase C-18 solid-phase extraction. nih.govnih.gov An internal standard is added, and the concentration is measured by HPLC/MS/MS, allowing for an accurate, indirect measurement of the original intracellular triphosphate concentration. nih.govnih.gov
Another method that has been employed for the measurement of d4T-TP is the reverse transcriptase chain termination assay. researchgate.net
Below is a table summarizing the performance of a validated HPLC/MS/MS method for measuring intracellular nucleoside triphosphates. nih.govnih.gov
| Parameter | Lamivudine-TP | Stavudine-TP | Zidovudine-TP |
| Mean Interassay Accuracy | 99.4% | 100.1% | 108.0% |
| Mean Interassay Precision (%CV) | 8.8% | 10.4% | 8.2% |
| Extraction Recovery | 79.2% | 83.1% | 98.3% |
| Analytical Range | Equivalent to 50-45,000 pg | Equivalent to 50-45,000 pg | Equivalent to 50-45,000 pg |
Efflux Mechanisms and Transporter Activity for Stavudine and its Metabolites
The intracellular concentration of stavudine and its phosphorylated metabolites is regulated not only by the rate of influx and phosphorylation but also by efflux mechanisms, where the compounds are actively transported out of the cell. This process is mediated by ATP-binding cassette (ABC) transporters.
Several members of the multidrug resistance-associated protein (MRP) family and other transporters have been identified as playing a role in the efflux of stavudine and its metabolites.
Stavudine Monophosphate: The monophosphorylated metabolite of stavudine is a known substrate for the transporter MRP4.
Stavudine: The parent compound, stavudine, is subject to efflux controlled by MDR1 (P-glycoprotein), BCRP, and MRP5 transporters.
The activity of these transporters can limit the intracellular accumulation of the active drug, potentially impacting its antiviral efficacy.
In Vitro Cellular Activity and Concentration-Response Relationships for Viral Inhibition (e.g., IC50)
The in vitro antiviral activity of stavudine is determined by its ability to inhibit HIV replication in cell cultures. This is commonly quantified by the 50% inhibitory concentration (IC50) or 50% effective dose (ED50), which represents the drug concentration required to inhibit viral replication by 50%. researchgate.netresearchgate.net
Stavudine's antiviral activity has been measured in various cell lines, including peripheral blood mononuclear cells, monocytic cells, and lymphoblastoid cell lines. researchgate.netdrugbank.com Against both laboratory and clinical isolates of HIV-1, the ED50 for stavudine has been shown to range from 0.009 to 4 µM. researchgate.netdrugbank.comnih.gov
| Cell Type | Virus Isolates | IC50 / ED50 Range (µM) |
| Peripheral Blood Mononuclear Cells | Laboratory and Clinical HIV-1 | 0.009 - 4 |
| Monocytic Cells | Laboratory and Clinical HIV-1 | 0.009 - 4 |
| Lymphoblastoid Cell Lines | Laboratory and Clinical HIV-1 | 0.009 - 4 |
Inter-nucleoside Analog Interactions at the Intracellular Level
When multiple nucleoside reverse transcriptase inhibitors (NRTIs) are used concurrently, they can interact at the intracellular level, particularly by competing for the same activation pathways.
Competition for Phosphorylation with Zidovudine and Other NRTIs
A significant interaction occurs between stavudine and zidovudine. Both drugs are thymidine (B127349) analogs and require phosphorylation by cellular kinases to become active. youtube.comnih.gov They are in direct competition for the initial phosphorylation step, which is catalyzed by the enzyme thymidine kinase. youtube.commdpi.com
This competition can be antagonistic. nih.gov Zidovudine competitively inhibits the intracellular phosphorylation of stavudine, a phenomenon that has led to the recommendation to avoid their simultaneous use. drugbank.comcuni.cz Studies have shown that thymidine kinase has a significantly lower affinity for stavudine compared to zidovudine. youtube.com As a result, in the presence of zidovudine, the formation of stavudine's active triphosphate metabolite is markedly reduced. youtube.com Conversely, stavudine has a minimal impact on the phosphorylation of zidovudine. youtube.com Research has also indicated that doxorubicin (B1662922) and ribavirin (B1680618) can inhibit the phosphorylation of stavudine. drugbank.com
The table below illustrates the impact of zidovudine on the formation of intracellular stavudine phosphate (B84403) metabolites. youtube.com
| Zidovudine:Stavudine Concentration Ratio | Mean Reduction in Stavudine Phosphorylation |
| 1:10 (0.3 µM ZDV : 3 µM d4T) | 41% |
| 1:1 | 67% |
| 10:1 | 83% |
Advanced Research Methodologies and Analytical Techniques for Stavudine Triphosphate Studies
Biochemical Enzyme Kinetic Studies of Reverse Transcriptase Activity
Biochemical enzyme kinetic studies are fundamental to understanding the inhibitory action of stavudine (B1682478) triphosphate (d4TTP) on HIV-1 reverse transcriptase (RT). Stavudine, a thymidine (B127349) analog, is intracellularly phosphorylated to its active triphosphate form. wikipedia.orgpatsnap.com This active metabolite, d4TTP, acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the RT enzyme. wikipedia.orgnih.govmims.com
The core mechanism of inhibition involves two key steps. First, d4TTP competes with dTTP for the nucleotide-binding site of the enzyme. nih.gov Second, upon its incorporation into the growing viral DNA strand, it causes chain termination. This termination occurs because stavudine lacks the 3'-hydroxyl (3'-OH) group necessary to form the 5' to 3' phosphodiester bond with the subsequent nucleotide, effectively halting DNA synthesis. patsnap.comdrugbank.com
Kinetic studies quantify the efficiency of this inhibition. Pre-steady-state kinetic analyses are employed to determine critical parameters such as the dissociation constant (K_d), which measures the binding affinity of the inhibitor to the enzyme, and the maximum rate of incorporation (k_pol). asm.orgnih.gov The inhibitory constant (K_i) for d4TTP, which indicates its potency as a competitive inhibitor, has been determined to be in the range of 0.0083 to 0.032 µM. nih.gov Studies have shown that the K_d value for d4TTP is often higher than that for the natural substrate dTTP, indicating a lower binding affinity for RT. asm.orgnih.gov For instance, one study reported a K_d of 48.0 µM for d4TTP compared to 15.4 µM for dTTP with wild-type RT, making the efficiency of d4TTP incorporation about fourfold lower than that of dTTP. asm.orgnih.gov The development of resistance mutations in the RT enzyme, such as M184V, can further decrease the binding affinity and incorporation efficiency of d4TTP. asm.orgnih.gov
Table 1: Comparative Kinetic Parameters for Nucleotide Incorporation by Wild-Type HIV-1 RT
| Nucleotide | Dissociation Constant (K_d) (µM) | Incorporation Rate (k_pol) (s⁻¹) | Incorporation Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |
|---|---|---|---|
| dTTP | 15.4 | 22.6 | 1.47 |
| d4TTP | 48.0 | 16.0 | 0.33 |
Data derived from pre-steady-state kinetic analysis with a DNA/DNA primer/template. asm.orgnih.gov
Structural Biology Approaches
Structural biology provides a static yet high-resolution snapshot of the interactions between stavudine triphosphate and its target enzyme, offering a visual framework to complement kinetic data.
X-ray crystallography has been instrumental in revealing the atomic-level details of how this compound binds to the catalytic site of HIV-1 RT. The first crystal structure of the active triphosphate form of stavudine (d4TTP) bound to a catalytic complex of HIV-1 RT and a double-stranded DNA template-primer provided unprecedented insights. nih.govnih.gov
These structural studies confirm that d4TTP binds at the nucleotide-binding site (N site) where its thymine (B56734) base forms a standard Watson-Crick base pair with the adenine (B156593) residue on the template strand. nih.gov The triphosphate moiety of d4TTP is crucial for its binding, coordinating with two magnesium ions (Mg²⁺). These ions are, in turn, chelated by the carboxylate groups of key acidic residues in the active site, specifically D110 and D185, and the carbonyl oxygen of V111. nih.gov Additional stability is conferred through interactions between the triphosphate group and the side chains of other residues, such as K65 and R72. nih.gov
Crystallographic studies have also captured pH-dependent conformational changes in the enzyme. At its catalytic maximum (pH 7.5), the "fingers" subdomain of RT, which helps form the dNTP-binding pocket, undergoes slight motions of approximately 0.5 Å. nih.govnih.gov These subtle structural shifts are believed to be linked to the enzyme's pH-activity profile. nih.gov The structural data from these complexes are publicly available in the Protein Data Bank (PDB) under accession codes such as 6AMO, 6AN2, and 6WPF. nih.govmdpi.com
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying the structure of large, flexible macromolecules and their complexes, such as HIV-1 RT. mdpi.com While X-ray crystallography requires the formation of well-ordered crystals, cryo-EM allows for the structural determination of proteins in a vitrified, near-native state. This is particularly advantageous for studying dynamic enzymes like RT, which adopt multiple conformations during their catalytic cycle. mdpi.comnih.gov
Cryo-EM has been used to capture high-resolution structures of RT in complex with its nucleic acid substrate (DNA or RNA) and various inhibitors. nih.govpnas.org These studies have provided critical insights into the intermediate states of DNA synthesis and the mechanisms of action for different classes of inhibitors. nih.gov For instance, cryo-EM has revealed how non-nucleoside reverse transcriptase inhibitors (NNRTIs) trap RT in a common conformational state. mdpi.com Although specific cryo-EM studies focusing exclusively on this compound are less prominent than crystallographic analyses, the methodology provides a robust platform for investigating RT-nucleotide analog interactions. It can capture snapshots of the pre-incorporation state, the catalytic intermediate, and the post-translocation product complex, offering a more complete movie of the dynamic process of inhibition by nucleotide analogs like this compound. nih.govrcsb.org
Computational and Theoretical Modeling of Molecular Interactions
Computational methods provide a dynamic view of the interactions between this compound and RT, complementing the static images from structural biology and the macroscopic rate constants from enzyme kinetics.
Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. For this compound, MD simulations have been employed to investigate its binding and interaction dynamics within the RT active site. acs.orgmdpi.com These simulations can reveal the conformational changes in both the inhibitor and the enzyme upon binding, providing insights that are not apparent from static crystal structures. acs.org
Studies have used MD simulations to compare the differential interactions of d4TTP with the RT active site relative to the natural substrate, dTTP. acs.org These models suggest that differences in the adopted conformations and the network of hydrogen bonds can explain the distinct resistance profiles and inhibition mechanisms. acs.orgresearchgate.net For example, hybrid quantum mechanical/molecular mechanical (QM/MM) modeling has been used to precisely calculate the energies of hydrogen bonds between d4TTP and the active site residues, confirming their critical role in specific binding. researchgate.net These theoretical approaches help to rationalize the biological activity of stavudine, affirming that its primary role is to compete with the natural thymidine substrate and terminate DNA chain synthesis. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comtandfonline.com In the context of stavudine, QSAR studies are performed on its analogs to identify the key molecular properties that govern their inhibitory potency against HIV-1 RT. tandfonline.comnih.gov
These analyses correlate physicochemical descriptors—such as hydrophobicity, electronic properties (e.g., Hammett's constant), and steric parameters—with the measured antiviral activity. tandfonline.comtandfonline.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogs. ispub.com For pyrimidine (B1678525) nucleoside analogs, QSAR studies have revealed that the antiviral activity is significantly correlated with the hydrophobic and electronic characteristics of substituents on the molecule. tandfonline.com By identifying which structural features enhance activity and reduce cytotoxicity, QSAR provides a rational basis for the design of next-generation nucleoside reverse transcriptase inhibitors with improved efficacy and selectivity. tandfonline.comtandfonline.com
Quantitative Analysis of Intracellular Metabolites
The quantification of stavudine's active moiety, this compound (d4T-TP), within cells is crucial for understanding its therapeutic and toxic effects. Since the site of action for stavudine is intracellular, measuring its concentration in peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV, provides a more direct measure of its pharmacological activity than plasma concentrations of the parent drug. acs.orgresearchgate.net
Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a principal technique for the sensitive and specific quantification of intracellular nucleoside triphosphates like d4T-TP. researchgate.netnih.gov The development of these methods involves overcoming challenges related to the high polarity and ionic nature of triphosphate analytes and their presence in a complex cellular matrix. nih.gov
A common strategy for analyzing d4T-TP involves an indirect approach. acs.org This method includes several key steps:
Cell Isolation and Lysis: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples. The cells are then lysed, typically using a methanol (B129727) solution, to release the intracellular contents. acs.orgasm.org
Analyte Extraction: The triphosphate metabolites are extracted from the cellular lysate. Ion-exchange solid-phase extraction (SPE) is frequently used to separate the highly anionic triphosphate compounds from other cellular components and from the less phosphorylated forms (mono- and diphosphates). acs.orgnih.gov
Enzymatic Dephosphorylation: The extracted triphosphate fraction is treated with an enzyme, such as alkaline phosphatase, to convert the this compound (d4T-TP) into its corresponding nucleoside, stavudine (d4T). acs.org This step is critical because the nucleoside form is more amenable to reversed-phase chromatography and produces a more robust signal in the mass spectrometer.
Chromatographic Separation and Detection: The resulting stavudine is then quantified using reversed-phase HPLC-MS/MS. acs.org An internal standard, such as 3′-azido-2′,3′-dideoxyuridine (AzdU), is added to account for variability during the extraction and analysis process. acs.org
Validation of these methods is performed according to established guidelines to ensure reliability. acs.orgrjptonline.org Key validation parameters include accuracy, precision, linearity, selectivity, and recovery. For instance, one validated method for the simultaneous measurement of d4T-TP, lamivudine (B182088) triphosphate (3TC-TP), and zidovudine (B1683550) triphosphate (ZDV-TP) demonstrated high accuracy and precision. acs.org The mean interassay accuracies were 100.1% for d4T-TP, and the mean interassay precision (expressed as the coefficient of variation, %CV) was 10.4%. acs.org The extraction recovery for d4T-TP was 83.1%. acs.org Such validated methods are essential for clinical studies examining the relationship between intracellular drug levels and patient outcomes. acs.orgacs.org
Table 1: Validation Parameters for a Simultaneous HPLC-MS/MS Method for Intracellular Nucleoside Triphosphates
| Parameter | Lamivudine-TP (3TC-TP) | Stavudine-TP (d4T-TP) | Zidovudine-TP (ZDV-TP) |
| Mean Interassay Accuracy | 99.4% | 100.1% | 108.0% |
| Mean Interassay Precision (%CV) | 8.8% | 10.4% | 8.2% |
| Extraction Recovery | 79.2% | 83.1% | 98.3% |
| Data sourced from a study developing and validating an HPLC-MS/MS method for simultaneous measurement in patient PBMCs. acs.org |
Application of Radiometric High-Performance Liquid Chromatography
Radiometric HPLC provides an alternative method for studying the intracellular phosphorylation of stavudine. This technique utilizes radiolabeled stavudine, typically tritiated stavudine ([³H]d4T), to trace the formation of its phosphorylated metabolites. asm.org
In this approach, cells (e.g., phytohemagglutinin-stimulated PBMCs or cell lines like U937) are incubated with [³H]d4T. asm.org After incubation, the cells are lysed, and the intracellular contents are extracted, often with a methanol solution. The extract, containing the parent drug and its mono-, di-, and triphosphate metabolites, is then analyzed by HPLC. A radioactivity detector is used in line with the standard UV detector to quantify the amount of radioactivity associated with each chromatographic peak corresponding to d4T, d4T-monophosphate, d4T-diphosphate, and d4T-triphosphate. asm.org
This methodology has been instrumental in drug interaction studies. For example, radiometric HPLC was used to demonstrate that zidovudine significantly inhibits the phosphorylation of stavudine. asm.org In PBMCs, co-incubation with zidovudine reduced the formation of total stavudine phosphates to as low as 17% of control levels. asm.org This competitive inhibition occurs because both drugs are substrates for the same cellular enzyme, thymidine kinase, which shows a preference for zidovudine. europa.eu The technique has also been used to screen other drugs for their potential to alter stavudine's intracellular metabolism. asm.org
In Vitro Cell Culture Models for Mechanistic and Resistance Studies
In vitro cell culture models are indispensable tools for elucidating the mechanisms of action and resistance for antiretroviral drugs, including stavudine. oup.complos.org These models use various human cell lines or primary cells that are susceptible to HIV infection, such as T-lymphoblastoid cell lines (e.g., CEM, SupT1), monocyte-derived macrophages (MDMs), and astrocytes. europa.euoup.complos.org
Studies using these models have shown that the inhibitory activity of stavudine can vary significantly between different cell types. In one study, the HIV-1 inhibitory activity of several nucleoside reverse transcriptase inhibitors (NRTIs) was compared in astrocytes, MDMs, and PBMCs. plos.org The results showed that stavudine (d4T) had markedly reduced inhibitory activity in astrocytes compared to macrophages. plos.org The concentration of d4T required to inhibit HIV-1 by 90% (EC₉₀) in primary human fetal astrocytes was over 380 times greater than in MDMs. plos.org This suggests that certain cell types in the central nervous system may act as pharmacological sanctuaries where the drug is less effective. plos.org
Cell culture models are also critical for investigating the development of drug resistance. Prolonged exposure of HIV-1 to stavudine in cell culture can select for resistance-conferring mutations in the viral reverse transcriptase gene. oup.com Interestingly, studies on both clinical isolates and in vitro selection experiments have shown that stavudine pressure can lead to the emergence of mutations typically associated with zidovudine resistance, such as M41L and T215Y. oup.com The selection of these mutations can lead to a reduction in stavudine susceptibility that is clinically significant. oup.com Viral competition assays, where mutant and wild-type viruses are grown together, have been used to confirm that these mutations provide a replicative advantage in the presence of stavudine. oup.com
Table 2: Comparative HIV-1 Inhibitory Activity (EC₅₀) of Stavudine in Different Cell Types
| Cell Type | Stavudine (d4T) EC₅₀ (nM) | Fold Difference vs. MDM |
| Monocyte-Derived Macrophages (MDM) | 2.1 | 1.0 |
| Primary Human Fetal Astrocytes (PFA) | 299.1 | 142.4 |
| Peripheral Blood Mononuclear Cells (PBMC) | 9.0 | 4.3 |
| EC₅₀ is the concentration of the drug that inhibits 50% of viral activity. Data shows that a much higher concentration of stavudine is needed to achieve inhibition in astrocytes compared to MDMs and PBMCs. plos.org |
Population Pharmacokinetic/Pharmacodynamic Modeling of Intracellular Triphosphate Levels
Population pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a powerful mathematical technique used to describe the relationship between drug dosage, drug concentration in the body, and its effect over time, while accounting for variability among individuals in a population. asm.orgresearchgate.net For stavudine, these models are particularly valuable for predicting the intracellular concentrations of its active metabolite, d4T-TP, which are more closely linked to both antiviral efficacy and toxicity than the parent drug's plasma levels. nih.govasm.org
The antiviral efficacy of stavudine is thought to be dependent on the trough concentration of d4T-TP, while mitochondrial toxicity is associated with its peak concentration. asm.orgresearchgate.net Population PK models have been developed to describe the pharmacokinetics of intracellular d4T-TP in both adults and children. asm.org These models often use a biphasic disposition model with first-order appearance and disappearance to characterize the kinetics of d4T-TP. asm.org Covariates such as fat-free mass can be incorporated using allometric scaling to account for size differences between children and adults, allowing for a more accurate description of the pharmacokinetics across different populations. asm.org
These models are used to run simulations to explore alternative dosing strategies. For example, modeling was used to predict intracellular d4T-TP concentrations in children receiving a reduced dose of stavudine (0.5 mg/kg twice daily) and compare them to levels in adults receiving established doses. asm.orgnih.gov One such model predicted that the reduced pediatric dose would result in a median peak d4T-TP concentration of 23.9 fmol/10⁶ cells and a trough concentration of 14.8 fmol/10⁶ cells. nih.govasm.org These simulations suggested that halving the standard pediatric dose could maintain effective trough concentrations for antiviral activity while lowering the peak concentrations associated with toxicity. nih.govnih.gov This approach provides a quantitative rationale for dose optimization, aiming to improve the safety profile of stavudine without compromising its efficacy. asm.orgnih.gov
Table 3: Simulated Intracellular Stavudine-TP Concentrations from Population PK Models
| Patient Population & Dose Regimen | Median Peak (Cₘₐₓ) Concentration (fmol/10⁶ cells) | 95% Prediction Interval (Peak) | Median Trough (Cₘᵢₙ) Concentration (fmol/10⁶ cells) | 95% Prediction Interval (Trough) |
| Pediatric (0.5 mg/kg BID) | 23.9 | 14.2 to 41.0 | 14.8 | 7.2 to 31.0 |
| Adult (20 mg BID) | 28.4 | 17.3 to 45.5 | 13.0 | 6.8 to 28.6 |
| Adult (30 mg BID) | 45.0 | 38.0 to 53.0 | 13.0 | 10.0 to 19.0 |
| BID = twice daily. Data sourced from population pharmacokinetic simulation studies. asm.orgnih.govasm.org |
Future Directions and Research Gaps in Stavudine Triphosphate Studies
Design and Synthesis of Novel Stavudine (B1682478) Triphosphate Analogs with Improved Enzymatic Characteristics
A primary goal in the development of new nucleoside reverse transcriptase inhibitors (NRTIs) is to enhance their enzymatic characteristics, specifically to increase their affinity for viral reverse transcriptase (RT) while minimizing interaction with human DNA polymerases, thereby improving the therapeutic index. Research in this area for stavudine has focused on creating analogs that can bypass the rate-limiting intracellular phosphorylation steps and exhibit improved resistance profiles.
One promising approach involves the synthesis of 4'-substituted stavudine analogs. For instance, 4′-ethynyl-d4T has demonstrated more potent anti-HIV activity and reduced cytotoxicity compared to the parent compound, stavudine. who.int The improved activity of this analog is attributed to more efficient phosphorylation to its triphosphate form and a higher affinity of the triphosphate metabolite for HIV-1 RT. who.int The 4'-ethynyl group appears to fit into a hydrophobic pocket in the enzyme's active site, enhancing binding affinity. mdpi.com
Another innovative strategy is the design of pronucleotides, which are lipid-soluble prodrugs that can deliver the phosphorylated form of the drug directly into the cell, bypassing the often inefficient initial phosphorylation step. This includes the synthesis of phosphorus-modified prodrugs of dideoxynucleoside triphosphates (ddNTPs). annualreviews.org For example, stavudine 5′-α-P-borano-γ-P-N-l-tryptophanyltriphosphates have been synthesized as potential NRTI prodrugs. annualreviews.orgfda.gov These compounds are designed to be stable in the bloodstream and to release the active triphosphate analog intracellularly. fda.gov
Enzymatic synthesis methods are also being explored as an alternative to traditional chemical synthesis for producing novel nucleoside triphosphate analogs. who.intasm.orgfda.gov These enzymatic cascades can offer higher stereoselectivity and yield under milder reaction conditions. asm.org By employing a combination of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate (B83284) kinases, researchers can create a modular system to produce a wide array of natural and modified NTPs. fda.gov
Future research will likely focus on expanding the library of these analogs and conducting detailed structure-activity relationship (SAR) studies to optimize their enzymatic and pharmacokinetic properties. The goal is to identify candidates with superior antiviral activity, a higher barrier to resistance, and a significantly improved safety profile.
Table 1: Examples of Stavudine Analogs and Their Characteristics
| Analog | Modification | Key Characteristic | Reference |
|---|---|---|---|
| 4′-Ethynyl-d4T | Substitution at the 4' position | More potent anti-HIV activity and reduced cytotoxicity compared to stavudine. who.int | who.int |
| Stavudine 5′-α-P-borano-γ-P-N-l-tryptophanyltriphosphates | Phosphorus-modified prodrug | Designed to bypass intracellular phosphorylation. annualreviews.orgfda.gov | annualreviews.orgfda.gov |
| P,P-Distavudine-5′,5′-triphosphate | Dimer of stavudine triphosphate | Investigated for improved antiviral activity. nih.gov | nih.gov |
Elucidation of Remaining Unidentified Metabolic and Degradation Pathways
While the primary metabolic pathway of stavudine to its active triphosphate form is well-established, the complete picture of its metabolism and degradation remains to be fully elucidated. nih.govjenabioscience.comlongdom.orgmdpi.com Understanding these pathways is crucial for predicting drug interactions, understanding inter-individual variability in drug response, and identifying the root causes of its associated toxicities.
The known metabolic fate of stavudine involves sequential phosphorylation by cellular kinases to stavudine monophosphate (d4T-MP), diphosphate (d4T-DP), and finally the active triphosphate (d4T-TP). jenabioscience.com However, a significant portion of the drug is eliminated through pathways that are not yet fully characterized. jenabioscience.commdpi.com Studies in monkeys and with isolated rat hepatocytes have identified thymine (B56734) as a degradation product, with subsequent formation of beta-aminoisobutyric acid. nih.govlongdom.org The existence of a glucuronide metabolite has also been reported but remains a point of discussion. nih.govlongdom.org
To fill these knowledge gaps, researchers are employing a variety of advanced techniques. In silico studies using docking and molecular dynamics simulations are being used to predict potential metabolic transformations, for instance, by cytochrome P450 enzymes. longdom.org Additionally, microbial models of metabolism are being utilized to identify novel metabolites that may also be produced in humans. nih.gov
A significant research gap is the complete identification of all enzymes and transporters involved in stavudine's disposition. While thymidine (B127349) kinase is known to be the key enzyme in the first phosphorylation step, the roles of other kinases and the transporters responsible for cellular uptake and efflux are not fully understood. nih.gov Future studies will likely involve a combination of metabolomics, proteomics, and genetic association studies to create a comprehensive map of stavudine's metabolic network. This will provide a more complete understanding of its intracellular lifecycle and the factors that influence its efficacy and toxicity.
Comprehensive Understanding of Multi-Drug Resistance Mechanisms Involving this compound
The emergence of drug resistance is a major challenge in the long-term treatment of HIV-1. For stavudine, resistance is primarily mediated by mutations in the viral reverse transcriptase enzyme that reduce its susceptibility to this compound. purdue.edunih.gov A comprehensive understanding of these resistance mechanisms at a molecular level is essential for designing new drugs that can overcome them and for optimizing combination therapies.
A key mechanism of resistance to stavudine involves thymidine-associated mutations (TAMs), such as M41L, D67N, K70R, L210W, and T215Y/F. uomustansiriyah.edu.iqpatsnap.com These mutations, often selected for during treatment with zidovudine (B1683550) (AZT), can also confer cross-resistance to stavudine. uomustansiriyah.edu.iq The primary mechanism by which TAMs confer resistance to this compound is through an ATP-mediated phosphorolytic excision of the chain-terminating drug from the 3' end of the viral DNA. uomustansiriyah.edu.iqpatsnap.com This process is analogous to pyrophosphorolysis, but utilizes ATP as the pyrophosphate donor, effectively "unblocking" the DNA chain and allowing replication to continue. patsnap.com
The Q151M mutation confers a high level of resistance to multiple NRTIs, including stavudine. europa.eu Unlike TAMs, the resistance conferred by Q151M appears to be due to a decreased binding affinity of the mutant reverse transcriptase for this compound, a mechanism that is independent of ATP. uomustansiriyah.edu.iq The V75T mutation also appears to reduce the binding of d4T-TP without the need for ATP. uomustansiriyah.edu.iq
Structural studies of HIV-1 RT in complex with this compound and DNA have provided "snapshots" that help to visualize the excision mechanism. purdue.edu These studies suggest that the mechanism of d4T excision is similar to that of AZT and is essentially the reverse of the DNA polymerization reaction. purdue.edu
A significant research gap is a full understanding of the interplay between different resistance mutations and their combined effect on stavudine susceptibility and viral fitness. Future research should focus on detailed kinetic and structural analyses of various mutant reverse transcriptase enzymes to elucidate the precise molecular interactions that lead to resistance. This knowledge will be invaluable for the rational design of next-generation NRTIs that are less susceptible to these resistance mechanisms.
Table 2: Key HIV-1 Reverse Transcriptase Mutations Associated with Stavudine Resistance
| Mutation(s) | Mechanism of Resistance | Reference(s) |
|---|---|---|
| Thymidine-Associated Mutations (TAMs) (e.g., M41L, T215Y) | ATP-mediated phosphorolytic excision of stavudine monophosphate. uomustansiriyah.edu.iqpatsnap.com | uomustansiriyah.edu.iqpatsnap.com |
| Q151M | Decreased binding affinity of reverse transcriptase for this compound. uomustansiriyah.edu.iqeuropa.eu | uomustansiriyah.edu.iqeuropa.eu |
| V75T | Appears to reduce binding of d4T-TP, independent of ATP. uomustansiriyah.edu.iq | uomustansiriyah.edu.iq |
Development of Predictive Models for Intracellular Pharmacokinetics and Enzymatic Efficacy
The antiviral effect of stavudine is directly related to the intracellular concentration of its active triphosphate metabolite, d4T-TP. nih.govnih.govmdpi.com Therefore, the ability to predict these intracellular concentrations is a powerful tool for optimizing dosing regimens to maximize efficacy while minimizing toxicity. Population pharmacokinetic (PK) models have been developed to achieve this, and their refinement and application represent a key area of future research.
These models are mathematical frameworks that describe the time course of drug absorption, distribution, metabolism, and elimination in a population. For stavudine, population PK models have been developed that link the plasma concentration of the parent drug to the intracellular concentration of d4T-TP in peripheral blood mononuclear cells (PBMCs). nih.govbiorxiv.org These models often incorporate various patient-specific factors (covariates) such as age, weight, and renal function to explain inter-individual variability in drug exposure. nih.gov
A visual predictive check is a common method used to validate these models, where the model-predicted concentration-time profiles are compared with the observed data. medscape.com This helps to ensure the model's accuracy and predictive performance. medscape.com
A research gap in this area is the development of more sophisticated models that can also predict the enzymatic efficacy of d4T-TP at the target site. This would involve integrating the PK model with a pharmacodynamic (PD) model that accounts for factors such as the affinity of d4T-TP for the reverse transcriptase and the intracellular concentrations of competing natural nucleotides. The development of such integrated PK/PD models would represent a significant step towards personalized medicine for antiretroviral therapy.
Exploration of this compound Interactions with Novel Antiviral Targets (Beyond HIV-1 RT)
While the primary target of this compound is HIV-1 reverse transcriptase, there is growing interest in exploring its potential activity against other viral targets. mdpi.com This research could lead to the repurposing of stavudine or its analogs for the treatment of other viral infections.
The inhibitory activity of this compound is not limited to HIV-1 RT. It has also been shown to inhibit human cellular DNA polymerases β and γ, which is believed to be a major contributor to its mitochondrial toxicity. who.intasm.org This off-target activity highlights the need for the development of more selective analogs.
There is some evidence to suggest that this compound may have activity against the reverse transcriptase of Hepatitis B Virus (HBV). Several NRTIs used for HIV treatment, such as lamivudine (B182088) and tenofovir, are also active against HBV, and exploring the potential of stavudine in this context is a logical next step.
The broad-spectrum potential of nucleoside analogs is an active area of research. For instance, the active triphosphate forms of several FDA-approved drugs have been evaluated as inhibitors of the RNA-dependent RNA polymerase (RdRp) of coronaviruses, including SARS-CoV-2. longdom.orgmdpi.com While a library of nucleotide analogs has been tested, the specific efficacy of this compound against these polymerases requires further investigation. mdpi.com
A major research gap is the systematic screening of this compound and its novel analogs against a wide panel of viral polymerases and other potential viral targets. This could include polymerases from herpesviruses (such as herpes simplex virus and cytomegalovirus), influenza virus, and other emerging viral threats. fda.govuomustansiriyah.edu.iq Such studies could uncover new therapeutic uses for stavudine-related compounds and contribute to the development of broad-spectrum antiviral agents.
Advanced Bioanalytical Techniques for Real-Time Intracellular Monitoring
The accurate measurement of intracellular concentrations of this compound is fundamental to understanding its pharmacology and for the development of predictive models. Current methods primarily rely on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). While highly sensitive and specific, these methods require cell lysis and cannot provide real-time information on drug concentrations within living cells. The development of advanced bioanalytical techniques for real-time intracellular monitoring is a significant future direction.
Existing HPLC-MS/MS methods allow for the simultaneous quantification of the triphosphate metabolites of several NRTIs, including stavudine, zidovudine, and lamivudine, from patient peripheral blood mononuclear cells. These methods are crucial for clinical pharmacology studies and for therapeutic drug monitoring. However, they only provide a "snapshot" of the intracellular drug concentration at a single point in time.
A major research gap is the lack of tools for the dynamic, real-time measurement of d4T-TP concentrations in living cells. The development of such techniques would provide unprecedented insights into the kinetics of drug uptake, phosphorylation, and clearance at the single-cell level. Potential approaches could include the development of fluorescently labeled stavudine analogs that can be tracked using advanced microscopy techniques, or the creation of genetically encoded biosensors that report on the intracellular concentration of d4T-TP.
The ability to monitor intracellular d4T-TP in real-time would revolutionize our understanding of its pharmacokinetics and pharmacodynamics. It would allow researchers to directly observe the effects of drug transporters, metabolic enzymes, and drug-drug interactions on the intracellular concentration of the active drug. This would provide a powerful platform for the screening of new drug candidates and for the development of more effective and safer antiretroviral therapies.
Q & A
Basic: What is the mechanism of action of Stavudine triphosphate in inhibiting HIV-1 reverse transcriptase?
This compound (d4T-TP) competes with thymidine triphosphate (dTTP), the natural substrate, for incorporation into viral DNA by HIV-1 reverse transcriptase (RT). Its incorporation terminates DNA chain elongation due to the absence of a 3'-hydroxyl group, preventing further nucleotide addition. Competitive inhibition kinetics (Kᵢ = 0.0083–0.032 µM) highlight its high affinity for RT compared to dTTP .
Methodological Insight : To validate this mechanism, researchers can use in vitro RT inhibition assays with radiolabeled dTTP and d4T-TP, measuring incorporation efficiency via gel electrophoresis or scintillation counting .
Basic: How is this compound metabolically activated in cells?
Stavudine (d4T) undergoes sequential phosphorylation by cellular kinases (e.g., thymidine kinase, nucleoside diphosphate kinase) to form d4T-TP. This activation is rate-limited by the first phosphorylation step, which varies across cell types due to kinase expression levels .
Methodological Insight : Intracellular phosphorylation can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards. Cell lysates are treated with phosphatase inhibitors to prevent dephosphorylation .
Basic: What methodologies are used to quantify intracellular this compound levels?
Direct methods include ion-pair LC-MS/MS with dimethylhexylamine (DMH) to retain polar triphosphates, enabling separation from mono-/diphosphates. Indirect methods involve dephosphorylation of triphosphates to parent nucleosides, followed by quantification, but risk artifact formation .
Methodological Insight : Cross-validation using both direct and indirect approaches is critical. For example, spiking cell lysates with AZT-TP (a structurally similar triphosphate) can test for artificial d4T-TP generation during sample processing .
Advanced: How can researchers resolve discrepancies in detecting this compound in patients treated with Zidovudine (AZT)?
Conflicting reports of d4T-TP detection in AZT-treated patients (e.g., Bénech et al. vs. Melendez et al.) arise from methodological differences. Direct LC-MS/MS methods (Bénech) identified d4T-TP, while indirect approaches (Melendez) failed due to dephosphorylation artifacts .
Methodological Insight : To resolve contradictions, replicate studies using:
- Direct detection : Ion-pair LC-MS/MS with DMH.
- Isotopic tracing : Administer ¹³C-labeled AZT to track metabolic conversion to d4T-TP.
- Population-specific analysis : Compare PBMC metabolism across ethnic cohorts to assess enzymatic variability .
Advanced: What experimental approaches study the impact of this compound on mitochondrial DNA (mtDNA) synthesis?
d4T-TP inhibits DNA polymerase γ (Pol γ), reducing mtDNA replication. Researchers can measure mtDNA depletion via:
- Quantitative PCR (qPCR) : Amplify mitochondrial genes (e.g., ND1, ND4) relative to nuclear DNA.
- Southern blotting : Compare mtDNA levels in treated vs. untreated cells.
- Respiratory chain activity assays : Assess mitochondrial dysfunction via ATP synthesis or oxygen consumption rates .
Methodological Insight : Use primary human hepatocytes or neuronal cells, which are highly sensitive to mitochondrial toxicity, to model long-term d4T-TP exposure .
Advanced: How do phosphorylation efficiency and enzyme kinetics influence this compound’s antiviral efficacy?
Phosphorylation efficiency depends on thymidine kinase activity, which varies by cell type (e.g., lymphocytes vs. macrophages). Kinetic parameters (e.g., Vₘₐₓ, Kₘ) for d4T phosphorylation can be determined using:
- Enzyme assays : Purified kinases incubated with d4T and ATP, measuring phosphate incorporation via radioactive tracers.
- Computational modeling : Predict intracellular d4T-TP levels based on enzyme kinetics and cellular ATP concentrations .
Methodological Insight : Compare phosphorylation rates in CD4+ T-cells from HIV-positive patients versus healthy donors to identify clinical variability .
Advanced: What are the challenges in detecting extracellular phosphorylated metabolites of Stavudine?
Phosphorylated metabolites (d4T-MP, d4T-DP, d4T-TP) are highly polar and lack membrane transporters, preventing extracellular release. Detection requires:
- Ultrafiltration : Separate extracellular vesicles containing trapped metabolites.
- Sensitive LC-MS/MS protocols : Optimize for low-abundance analytes in plasma/urine.
- Stabilization agents : Add EDTA/NaF to inhibit extracellular phosphatases .
Methodological Insight : Validate findings using in vitro models (e.g., Caco-2 monolayers) to simulate transmembrane transport limitations .
Advanced: How does this compound’s structure contribute to its specificity and chain termination activity?
The 2',3'-didehydro-2',3'-dideoxy modification in d4T-TP prevents 5'→3' phosphodiester bond formation after incorporation into DNA. Comparative studies with AZT-TP (3'-azido group) show d4T-TP’s reduced affinity for human polymerases (e.g., Pol β, Pol γ), minimizing host toxicity .
Methodological Insight : X-ray crystallography of RT-d4T-TP complexes reveals hydrogen bonding and steric interactions driving selectivity. Mutagenesis studies (e.g., RT K65R mutation) further elucidate resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
